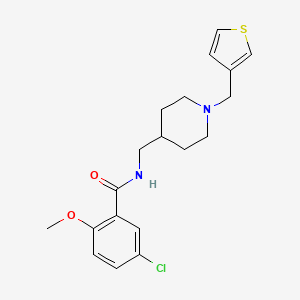

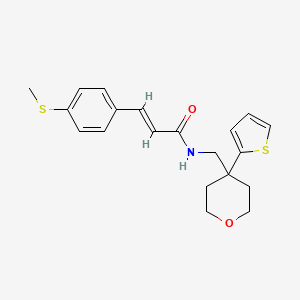

5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . It’s used as a catalyst for greener amine synthesis by transfer hydrogenation of imines .

Synthesis Analysis

The synthesis of this compound has been reported as an intermediate in the synthesis of glyburide . The synthesis involves various reactions including the Gewald Reaction and Paal-Knorr Thiophene Synthesis . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .

Molecular Structure Analysis

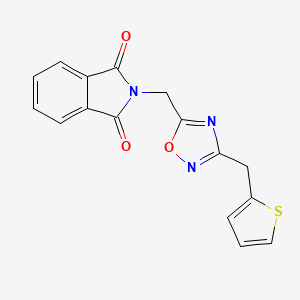

The molecular formula of this compound is C19H23ClN2O2S. The structure includes a thiophene ring, a piperidine ring, and a benzamide group .

Chemical Reactions Analysis

This compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.84 . It’s a solid at room temperature with a melting point of 209-214 °C .

Scientific Research Applications

Serotonin 4 Receptor Agonist Activity

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, including molecules structurally related to 5-chloro-2-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide, were synthesized and evaluated for their activity as serotonin 4 (5-HT(4)) receptor agonists. These compounds were tested for their ability to contract the isolated guinea-pig ascending colon. The investigation aimed at discovering compounds with favorable pharmacological profiles for enhancing gastrointestinal motility. Despite the challenges in oral bioavailability due to poor intestinal absorption rates, modifications to the molecular structure led to improved absorption and pharmacological efficacy in promoting gastrointestinal motility (Sonda et al., 2003).

Gastroprokinetic Agent Potential

Further research on 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent group at the 1-position of the piperidine ring revealed their potential as novel prokinetic agents. These compounds, including modifications of the initially studied molecule, showed promising results in accelerating gastric emptying and increasing the frequency of defecation. Specifically, one compound demonstrated selective 5-HT4 receptor agonism, offering potential as a prokinetic agent with reduced side effects, effective on both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Novel Gastroprokinetic Agents

The synthesis of a series of 4-amino-5-chloro-2-methoxy-N-(1-substituted piperidin-4-ylmethyl)benzamides as novel gastroprokinetic agents highlighted their high affinity for the 5-hydroxytryptamine 4 (5-HT4) receptor. Among these, certain compounds demonstrated potent agonist activity, resulting in contractile effects in the isolated guinea-pig ascending colon. These findings underscore the potential of these compounds, including analogs of this compound, as effective gastroprokinetic agents, enhancing motility in both the gastric antrum and the ascending colon (Itoh et al., 1999).

Mechanism of Action

properties

IUPAC Name |

5-chloro-2-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c1-24-18-3-2-16(20)10-17(18)19(23)21-11-14-4-7-22(8-5-14)12-15-6-9-25-13-15/h2-3,6,9-10,13-14H,4-5,7-8,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLWUJMHCCQECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-difluorophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2682937.png)

![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)

![N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682947.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-methylsulfanylbenzamide](/img/structure/B2682951.png)

![4,7-dibromo-1H-benzo[d]imidazole](/img/structure/B2682952.png)

![3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-methoxyphenyl)propanamide](/img/structure/B2682953.png)